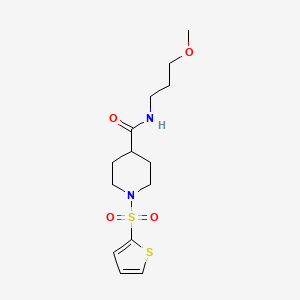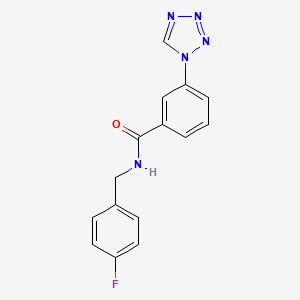![molecular formula C16H13BrN2O2 B4958981 N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide, also known as BBH, is a chemical compound that belongs to the class of hydrazides. It has a molecular formula of C16H13BrN2O2 and a molecular weight of 366.19 g/mol. BBH has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to have potential as an anticonvulsant, antidiabetic, and antifungal agent.
Mecanismo De Acción
The mechanism of action of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide is not fully understood. However, it has been suggested that N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has also been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide in lab experiments is its relatively low toxicity. N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. Another direction is to further investigate the mechanism of action of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide, particularly in relation to its anticancer activity. Additionally, more studies are needed to evaluate the safety and efficacy of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide in vivo, as well as its potential as a drug candidate for various diseases.
Métodos De Síntesis
The synthesis of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide involves the reaction between 4-bromobenzaldehyde and acetylacetone in the presence of hydrazine hydrate. The product is then purified through recrystallization to obtain pure N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. The yield of the synthesis method is around 70%.
Propiedades
IUPAC Name |
N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-6-12(7-9-14)15(20)10-11-18-19-16(21)13-4-2-1-3-5-13/h1-11,18H,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCKAQOCZKSAMO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)
![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)